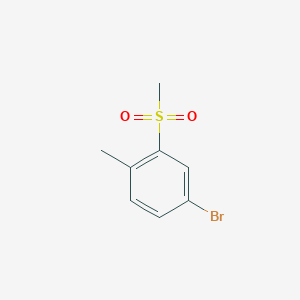

4-Bromo-1-methyl-2-(methylsulfonyl)benzene

Description

Significance of Benzene (B151609) Derivatives in Contemporary Chemical Research

The importance of benzene derivatives in contemporary chemical research is extensive. They are fundamental building blocks in the synthesis of a wide range of materials, from pharmaceuticals and agrochemicals to polymers and dyes. studysmarter.co.ukontosight.ai The ability to introduce various functional groups onto the benzene ring allows chemists to construct complex molecular architectures with specific functions. youtube.com

In medicinal chemistry, the benzene scaffold is a common feature in many therapeutic agents. The substituents on the ring can modulate a drug's biological activity, solubility, and metabolic stability. Similarly, in materials science, the properties of polymers and other advanced materials can be tailored by incorporating specific substituted benzene units into their structures. ontosight.ai The study of reaction mechanisms, particularly electrophilic aromatic substitution, is a central theme in organic chemistry education and research, with substituted benzenes serving as key substrates for these investigations. youtube.comlibretexts.org

Role of Halogenated and Sulfonyl-Containing Aromatics

Among the myriad of substituted benzenes, halogenated and sulfonyl-containing aromatics hold particular importance. Halogen atoms (F, Cl, Br, I) are unique substituents that influence the reactivity of the aromatic ring through a combination of a deactivating inductive effect and a weakly activating (ortho-, para-directing) resonance effect. libretexts.org This dual nature makes halogenated aromatics versatile intermediates in organic synthesis, particularly in cross-coupling reactions where the halogen acts as a leaving group. The incorporation of halogens can also enhance the biological activity and metabolic stability of drug candidates. nih.gov

The sulfonyl group (-SO₂R) is a strongly electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. studymind.co.uk Aromatic sulfones and their derivatives, such as sulfonamides, are crucial functional groups in a variety of pharmaceuticals, including antibacterial and anti-inflammatory agents. sdu.dk The sulfonyl group's ability to participate in various chemical transformations and its unique electronic properties make it a valuable component in the design of functional molecules. nih.gov

Overview of 4-Bromo-1-methyl-2-(methylsulfonyl)benzene within the Context of Aromatic Compounds

Within this framework of substituted aromatics lies the compound 4-Bromo-1-methyl-2-(methylsulfonyl)benzene . This molecule is a disubstituted toluene (B28343) derivative, featuring both a halogen (bromo) and a sulfonyl (methylsulfonyl) group attached to the aromatic ring. The presence of these specific substituents on the toluene core makes it a valuable intermediate in organic synthesis. smolecule.com

The bromine atom serves as a handle for further functionalization, most notably through metal-catalyzed cross-coupling reactions. The methylsulfonyl group, being strongly electron-withdrawing, influences the reactivity of the benzene ring and provides a site for potential chemical modification. The interplay of the electron-donating methyl group and the electron-withdrawing bromo and methylsulfonyl groups creates a unique electronic environment on the aromatic ring, dictating its reactivity in further synthetic transformations. Its utility is found in the synthesis of more complex molecules, including those with potential applications in the pharmaceutical and material science sectors. ontosight.aismolecule.com

Table 1: Physicochemical Properties of 4-Bromo-1-methyl-2-(methylsulfonyl)benzene

| Property | Value |

|---|---|

| CAS Number | 254887-17-7 smolecule.com |

| Molecular Formula | C₈H₉BrO₂S sigmaaldrich.com |

| Molecular Weight | 249.12 g/mol sigmaaldrich.com |

| Appearance | White crystalline solid or powder smolecule.com |

| Melting Point | 92-94 °C smolecule.commatrixscientific.com |

| SMILES String | CS(C1=CC(Br)=CC=C1C)(=O)=O sigmaaldrich.com |

| InChI Key | SRYXZVWRMOFVCO-UHFFFAOYSA-N sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-methyl-2-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2S/c1-6-3-4-7(9)5-8(6)12(2,10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYXZVWRMOFVCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375510 | |

| Record name | 4-Bromo-1-methyl-2-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254887-17-7 | |

| Record name | 4-Bromo-1-methyl-2-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 1 Methyl 2 Methylsulfonyl Benzene

Established Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methyl-2-(methylsulfonyl)benzene can be achieved through several well-documented pathways, each involving distinct reaction sequences and conditions. These methods often begin with simpler, commercially available aromatic precursors.

Selective Mononitration Precursors (e.g., 1-methyl-4-(methylsulfonyl)benzene)

One established, albeit multi-step, approach involves the strategic functionalization of a precursor molecule through nitration. A plausible pathway begins with a precursor like 4-bromotoluene (B49008), which is first nitrated. The methyl group is an ortho-, para-director, leading to the formation of 4-bromo-1-methyl-2-nitrobenzene. The subsequent introduction of the methylsulfonyl group can be accomplished through nucleophilic aromatic substitution of the nitro group, which is activated by the presence of other substituents, or more commonly, the nitro group is reduced to an amine, which is then converted to the target sulfone.

Alternatively, starting from 1-methyl-4-(methylsulfonyl)benzene, a selective nitration can be performed using concentrated sulfuric acid, which can achieve high yields. smolecule.com The resulting nitro-intermediate, 1-methyl-2-nitro-4-(methylsulfonyl)benzene, must then be converted to the final bromo-compound. This typically involves a sequence of reduction of the nitro group to an amine, followed by a Sandmeyer reaction. In the Sandmeyer reaction, the amine is treated with a nitrite (B80452) source under acidic conditions to form a diazonium salt, which is then reacted with a copper(I) bromide salt to introduce the bromine atom onto the aromatic ring.

Table 1: Illustrative Multi-Step Synthesis via Nitration Intermediate

| Step | Reaction | Typical Reagents | Purpose |

|---|---|---|---|

| 1 | Nitration | HNO₃, H₂SO₄ | Introduces a nitro group ortho to the methyl group on a 4-bromotoluene precursor. |

| 2 | Sulfonylation | 1. Na₂SO₃, CuCl2. (CH₃)₂SO₄ | Converts the nitro-intermediate to the target methyl sulfone through a series of reactions. |

| Alternate Step 2 | Reduction | H₂, Pd/C or Sn, HCl | Converts the nitro group to an amino group (aniline derivative). |

| Alternate Step 3 | Diazotization | NaNO₂, HCl | Converts the amino group to a diazonium salt. |

Coupling Reactions in Synthesis

Modern synthetic chemistry frequently employs palladium-catalyzed cross-coupling reactions for the efficient formation of carbon-carbon and carbon-heteroatom bonds. smolecule.com While 4-Bromo-1-methyl-2-(methylsulfonyl)benzene is often used as a substrate in such reactions, coupling methodologies can also be adapted for its synthesis. smolecule.com

For instance, a Suzuki-Miyaura coupling could be envisioned where a di-halogenated precursor, such as 1,4-dibromo-2-(methylsulfonyl)benzene, is selectively reacted with a methylating agent like methylboronic acid. The chemoselectivity of such reactions, favoring coupling at one bromine site over the other, is a critical factor and can often be controlled by the choice of catalyst, ligand, and reaction conditions. researchgate.net Recent advancements have led to highly efficient palladium-catalyzed cross-coupling reactions utilizing sophisticated ligand systems, achieving yields in the range of 75-91%. smolecule.com

Table 2: Hypothetical Suzuki Coupling for Synthesis

| Component | Example Reagent/Condition | Role |

|---|---|---|

| Aryl Halide | 1,4-Dibromo-2-(methylsulfonyl)benzene | Aromatic core with leaving group. |

| Boronic Acid | Methylboronic acid (CH₃B(OH)₂) | Source of the methyl group. |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | Facilitates the catalytic cycle. |

| Ligand | SPhos, Xantphos | Stabilizes the catalyst and influences reactivity. smolecule.com |

| Base | K₂CO₃ or Cs₂CO₃ | Activates the boronic acid. |

| Solvent | Toluene (B28343), Dioxane, or THF/H₂O | Provides the reaction medium. |

Multi-step Reaction Sequences (e.g., sulfonation, oxidation)

A robust and common strategy for synthesizing aromatic sulfones involves the oxidation of a corresponding thioether (sulfide). This multi-step sequence offers a reliable method for installing the methylsulfonyl group. The synthesis would typically start from 4-bromotoluene.

The first step is the introduction of a sulfur-containing functional group, such as a thiol or a methylthio group, at the 2-position of the ring. This can be achieved through various methods, including directed ortho-lithiation followed by quenching with a sulfur electrophile like dimethyl disulfide. The resulting intermediate, 4-bromo-1-methyl-2-(methylthio)benzene, is then oxidized. Common oxidizing agents for converting sulfides to sulfones include hydrogen peroxide, potassium permanganate, or meta-chloroperoxybenzoic acid (m-CPBA). This oxidation step is typically high-yielding and clean. A similar oxidation of 4-bromothioanisole (B94970) to 4-bromophenyl methyl sulfone using sodium periodate (B1199274) and a ruthenium catalyst has been reported with 100% yield, demonstrating the effectiveness of this transformation. chemicalbook.com

Table 3: Synthesis via Thioether Oxidation

| Step | Reaction | Starting Material | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Thiolation/Methylthiolation | 4-Bromotoluene | 1. n-BuLi2. (CH₃S)₂ | 4-Bromo-1-methyl-2-(methylthio)benzene |

Sulfonylation of Aromatic Compounds

Direct sulfonylation of an aromatic ring provides another route to aryl sulfones. This reaction, often a variation of the Friedel-Crafts reaction, involves the reaction of an aromatic compound with a sulfonylating agent in the presence of a Lewis acid catalyst.

To synthesize 4-Bromo-1-methyl-2-(methylsulfonyl)benzene, one would start with 4-bromotoluene. The reaction with methanesulfonyl chloride (CH₃SO₂Cl) and a Lewis acid catalyst like aluminum chloride (AlCl₃) would introduce the methylsulfonyl group onto the ring. The methyl group is an activating, ortho-, para-director, so the reaction would yield a mixture of isomers, primarily 2-sulfonyl and potentially some 3-sulfonyl product, which would require separation. The directing effects of the substituents are crucial for achieving the desired regiochemistry.

A related process involves the reaction of aromatic compounds with chlorosulfonic acid, followed by treatment with thionyl chloride, to produce aromatic sulfonyl chlorides, which are versatile intermediates. google.com These can then be converted to methyl sulfones.

Novel and Emerging Synthetic Strategies

In addition to established methods, new strategies are continually being developed to improve the efficiency, safety, and environmental impact of chemical syntheses.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net This technique utilizes microwave energy to heat reactions directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. ajrconline.orgtsijournals.com

While a specific protocol for the microwave-assisted synthesis of 4-Bromo-1-methyl-2-(methylsulfonyl)benzene is not detailed in the provided search results, the principles can be applied to many of the established routes. For example, palladium-catalyzed coupling reactions (like Suzuki or Buchwald-Hartwig) are frequently performed under microwave irradiation, often completing in minutes rather than hours. mdpi.com Similarly, nucleophilic aromatic substitution or condensation reactions can be significantly expedited. organic-chemistry.org The adoption of microwave heating could make the synthesis of this compound faster and more energy-efficient. researchgate.net

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis (General) tsijournals.com

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Heating Mechanism | Conduction/Convection (slow, inefficient) | Direct dielectric heating (rapid, efficient) |

| Reaction Time | Hours to Days | Seconds to Minutes |

| Product Yield | Variable, often moderate | Often significantly higher |

| Side Reactions | More prevalent due to long heating times | Minimized due to short reaction times |

| Energy Consumption | High | Low |

| Environmental Impact | Larger solvent volumes, higher energy use | Greener approach, less waste and energy researchgate.net |

On-Water Reactions

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering significant environmental and economic benefits over traditional organic solvents. nih.gov On-water reactions often exhibit enhanced reactivity and selectivity, which is attributed to factors such as the hydrophobic effect and the high cohesive energy density of water. In the context of sulfone synthesis, on-water methodologies have been developed that are both efficient and environmentally benign. nih.govacs.org

One notable approach involves the metal-free cross-coupling of allylic alcohols with sulfinic acids in water to produce allylic sulfones. acs.org While not directly producing 4-Bromo-1-methyl-2-(methylsulfonyl)benzene, this method demonstrates the feasibility of forming C-S bonds for sulfone synthesis in an aqueous medium. The reaction proceeds smoothly under neutral conditions, avoiding the need for transition metal catalysts and organic solvents.

Another significant development is the electrochemical sulfonylation of alkenes with sulfonyl hydrazides in water. rsc.orgresearchgate.net This method provides an oxidant- and metal-free pathway to vinyl sulfones, showcasing the potential of water as a viable solvent for electrochemical transformations in sulfone synthesis. rsc.orgresearchgate.net The key features of this approach include the use of pure water as the solvent, operation at room temperature, and the ability to scale up the reaction to a gram scale. rsc.org

While direct on-water synthesis of 4-Bromo-1-methyl-2-(methylsulfonyl)benzene is not extensively documented, the principles established in the synthesis of other sulfones in aqueous media provide a strong foundation for the development of such methods. The advantages of using water as a solvent, including its low cost, non-toxicity, and non-flammability, make it an attractive medium for future research in the synthesis of this and other related sulfone compounds. nih.gov

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of sulfones to minimize environmental impact and enhance safety. researchgate.net These approaches focus on the use of renewable resources, the reduction of waste, and the use of less hazardous chemicals. The synthesis of sulfones, including 4-Bromo-1-methyl-2-(methylsulfonyl)benzene, has benefited from several green chemistry strategies.

One of the primary green approaches is the use of safer and more environmentally friendly solvents. Water, as discussed in the previous section, is an ideal green solvent. nih.gov Another approach is the use of alternative oxidizing agents. Traditional methods for synthesizing sulfones often involve the oxidation of sulfides, which can use harsh and hazardous oxidizing agents. nih.gov Greener alternatives, such as hydrogen peroxide, are being explored. For example, the oxidation of sulfides to sulfones can be achieved using 30% aqueous hydrogen peroxide at elevated temperatures without the need for a catalyst or additional solvent, presenting a highly sustainable method. nih.gov

The following table summarizes different green oxidizing agents used in sulfone synthesis:

| Oxidizing Agent | Catalyst/Conditions | Solvent | Sustainability Aspect |

| Hydrogen Peroxide (30% aq.) | None, 75°C | None | No catalyst, no additional solvent |

| Sodium Metaperiodate | RuCl₃ on Alumina | Dimethyl Carbonate/Water | Heterogeneous catalyst, environmentally friendly solvent |

| Urea-Hydrogen Peroxide | Phthalic Anhydride (B1165640) | Ethyl Acetate (B1210297) | Metal-free, clean conversion |

| Chlorine | None | Water | Simple operation, less wastewater |

Electrochemical methods, which will be discussed in more detail in a subsequent section, also represent a significant green chemistry approach. These methods often eliminate the need for chemical oxidants and can be performed under mild conditions. rsc.orgresearchgate.net The direct fixation of sulfur dioxide is another emerging green strategy for sulfone synthesis, offering a way to utilize a common industrial byproduct. nih.gov

Catalytic Methods (e.g., RuPhos-Pd G2 for cross-coupling)

Catalytic methods, particularly those involving palladium-catalyzed cross-coupling reactions, have become powerful tools for the synthesis of aryl sulfones. These methods offer high efficiency and selectivity in the formation of carbon-sulfur bonds. RuPhos-Pd G2 is a second-generation Buchwald precatalyst that is highly effective in various cross-coupling reactions, including C-C, C-N, and C-O bond formations, as well as Suzuki-Miyaura coupling reactions. sigmaaldrich.com

The Suzuki-Miyaura cross-coupling reaction, in particular, has been adapted for the synthesis of aryl sulfones. This reaction typically involves the coupling of an aryl boronic acid with an aryl halide. In the context of sulfone synthesis, aryl sulfones themselves can act as electrophilic partners in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of biaryl linkages. researchgate.net This desulfonylative cross-coupling provides a novel disconnection for the synthesis of complex aromatic structures.

The general scheme for a palladium-catalyzed Suzuki-Miyaura cross-coupling to form a biaryl compound from an aryl sulfone is as follows:

Ar-SO₂-R + Ar'-B(OH)₂ --(Pd catalyst, Ligand, Base)--> Ar-Ar'

Research has shown that the reactivity of aryl sulfones in these reactions can be tuned by the nature of the R group. For instance, trifluoromethyl arylsulfones have been shown to be effective substrates in Suzuki-Miyaura cross-coupling reactions. researchgate.net While the direct application of RuPhos-Pd G2 for the synthesis of 4-Bromo-1-methyl-2-(methylsulfonyl)benzene via a cross-coupling strategy is not explicitly detailed in the provided search results, the versatility of this catalyst in related transformations suggests its potential utility. sigmaaldrich.com

Other catalytic approaches for sulfone synthesis include copper-catalyzed cross-coupling reactions of arylboronic acids with sulfinic acid salts, which can be performed under ambient conditions. organic-chemistry.org These methods provide a mild and efficient route to a wide range of alkylaryl and diaryl sulfones. organic-chemistry.org

Electrochemical Synthesis (e.g., sulfonyl hydrazides)

Electrochemical synthesis has emerged as a powerful and environmentally friendly method for the formation of sulfones. nih.gov This technique utilizes electrical current to drive chemical reactions, often avoiding the need for harsh reagents and reducing waste. nih.gov A particularly effective precursor for the electrochemical synthesis of sulfones is the sulfonyl hydrazide. rsc.orgacs.org

The electrochemical oxidation of sulfonyl hydrazides can generate sulfonyl radicals, which are versatile intermediates for the formation of C-S bonds. rsc.org These radicals can then react with a variety of substrates, such as alkenes and alkynes, to produce the corresponding sulfones. acs.org For instance, the electrochemical sulfonylation of alkenes with sulfonyl hydrazides in water has been demonstrated as a metal- and oxidant-free method for the synthesis of vinyl sulfones. rsc.orgresearchgate.net This reaction proceeds at room temperature in an undivided cell and is scalable. rsc.org

The general mechanism for the electrochemical synthesis of vinyl sulfones from sulfonyl hydrazides and alkenes can be summarized as follows:

Anodic Oxidation: The sulfonyl hydrazide is oxidized at the anode to form a sulfonyl radical.

Radical Addition: The sulfonyl radical adds to the double bond of the alkene.

Further Oxidation and Elimination: The resulting radical intermediate undergoes further oxidation and elimination to form the vinyl sulfone.

This electrochemical approach offers several advantages, including mild reaction conditions, high selectivity, and the avoidance of transition metal catalysts and chemical oxidants, aligning with the principles of green chemistry. rsc.orgresearchgate.net The versatility of this method suggests its potential for adaptation to synthesize a broader range of sulfones, including aryl sulfones like 4-Bromo-1-methyl-2-(methylsulfonyl)benzene, by selecting appropriate starting materials.

Precursor Compounds and their Transformations

The synthesis of 4-Bromo-1-methyl-2-(methylsulfonyl)benzene relies on the availability and transformation of key precursor compounds. The two primary transformations involved are the synthesis of the methylsulfonyl benzene (B151609) core and the subsequent bromination of the aromatic ring.

Synthesis of Methylsulfonyl Benzene Compounds (e.g., from methanesulfonic acid)

Methylsulfonyl benzene compounds are commonly synthesized through Friedel-Crafts-type reactions. google.com One approach involves the reaction of an aromatic compound with a sulfonylating agent in the presence of a Lewis or Brønsted acid catalyst. nih.gov Methanesulfonic acid can be a key starting material in this process. For instance, methanesulfonic acid can be converted to methanesulfonic anhydride by reacting it with a dehydrating agent like thionyl chloride. google.com The resulting anhydride can then act as the electrophile in a Friedel-Crafts reaction with a substituted benzene to form the corresponding methylsulfonyl benzene. google.com

A patent describes a process where methanesulfonic acid is mixed with a dehydrating agent to form methanesulfonic anhydride, which then reacts with a compound of formula (II) in the presence of a catalyst like trifluoromethanesulfonic acid to yield the desired methylsulfonyl compound. google.com

Another route to methylsulfonyl benzenes is through the oxidation of the corresponding thioethers (sulfides). nih.govgoogle.com This is a well-established and widely used method. nih.gov For example, 4-methylsulfonyl toluene can be synthesized from 4-toluene sulfonyl chloride through a reduction to sodium 4-methyl benzene sulfinate, followed by a methylation reaction. google.com

The following table outlines some common methods for the synthesis of methylsulfonyl benzene compounds:

| Starting Material | Reagents | Product |

| Methanesulfonic Acid | Dehydrating agent, Aromatic compound, Catalyst | Methylsulfonyl Benzene |

| Thioether | Oxidizing agent (e.g., H₂O₂, Cl₂) | Methylsulfonyl Benzene |

| 4-Toluene Sulfonyl Chloride | Reducing agent, Methylating agent | 4-Methylsulfonyl Toluene |

Bromination Reactions of Substituted Aromatics

The introduction of a bromine atom onto the aromatic ring is typically achieved through electrophilic aromatic substitution. nih.govmsu.edulibretexts.org The regioselectivity of this reaction is directed by the substituents already present on the ring. nih.govmsu.edu In the case of synthesizing 4-Bromo-1-methyl-2-(methylsulfonyl)benzene, the starting material would be 1-methyl-2-(methylsulfonyl)benzene.

The methyl group is an activating, ortho-, para-directing group, while the methylsulfonyl group is a deactivating, meta-directing group. The positions on the aromatic ring relative to the methyl group are ortho (positions 2 and 6), meta (positions 3 and 5), and para (position 4). The positions relative to the methylsulfonyl group are ortho (positions 1 and 3), meta (positions 2 and 6), and para (position 5).

When both groups are present, their directing effects must be considered. The methyl group directs incoming electrophiles to the 4- and 6-positions. The methylsulfonyl group directs to the 3- and 5-positions. The directing effects of the two groups are in agreement for the 5-position. However, the formation of the 4-bromo isomer indicates that the directing effect of the methyl group is dominant in this case, or that the reaction conditions are optimized for this specific isomer.

Common brominating agents for electrophilic aromatic bromination include bromine (Br₂) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr₃). jove.com The catalyst polarizes the bromine molecule, making it a stronger electrophile. jove.com Other brominating agents include N-bromosuccinimide (NBS), which can be used with various catalysts or under specific conditions to achieve regioselective bromination. nih.govorganic-chemistry.org

The mechanism for the bromination of benzene involves two main steps:

Formation of the sigma complex (arenium ion): The electrophile (bromine cation) attacks the benzene ring, forming a resonance-stabilized carbocation intermediate. libretexts.org

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. libretexts.org

The choice of brominating agent and reaction conditions can significantly influence the yield and regioselectivity of the reaction. nih.gov

Oxidation of Sulfides to Sulfones

The synthesis of 4-Bromo-1-methyl-2-(methylsulfonyl)benzene can be achieved through the oxidation of its corresponding sulfide (B99878) precursor, 4-bromo-1-methyl-2-(methylthio)benzene. The oxidation of thioethers (sulfides) to sulfones is a fundamental and widely employed transformation in organic chemistry. wikipedia.org A variety of oxidizing agents and catalytic systems have been developed to facilitate this conversion with high efficiency and selectivity.

Commonly, hydrogen peroxide (H₂O₂) is used as a green and atom-economical oxidant. acsgcipr.org The reaction can be catalyzed by various metal-based systems, such as those involving tungsten, tantalum, or niobium. For instance, oxidation of sulfides with 30% hydrogen peroxide catalyzed by niobium carbide efficiently yields the corresponding sulfones. organic-chemistry.org A tungsten-based catalytic system, comprising sodium tungstate, phenylphosphonic acid, and a phase-transfer catalyst, has been shown to effectively promote the oxidation of aromatic sulfides to sulfones using 30% H₂O₂ under organic solvent-free conditions. bohrium.com

Another approach involves the use of molecular oxygen (O₂) or air as the terminal oxidant, which is advantageous from an environmental perspective. acs.orgresearchgate.net The chemoselectivity of the reaction, favoring either the sulfoxide (B87167) or the sulfone, can often be controlled by adjusting the reaction temperature. organic-chemistry.orgacs.org In a system promoted by dipropylene glycol dimethyl ether (DPDME), sulfides were selectively oxidized to sulfones at elevated temperatures using air as the oxidant. acs.orgresearchgate.net

Other effective oxidizing reagents include:

Potassium hydrogen persulfate (Oxone®) : A versatile and powerful oxidant for converting sulfides to sulfones. researchgate.net

Sodium Chlorite (NaClO₂) : In the presence of hydrochloric acid (HCl), NaClO₂ generates chlorine dioxide in situ, which effectively oxidizes a range of aryl and alkyl sulfides to sulfones with high yields and selectivity in organic solvents like ethyl acetate and acetonitrile (B52724). mdpi.com

Selectfluor® : This reagent, in conjunction with water as the oxygen source, can mediate the efficient oxidation of sulfides to sulfones at ambient temperature, often with nearly quantitative yields. organic-chemistry.org

The general transformation is depicted below:

Figure 1: General scheme for the oxidation of 4-bromo-1-methyl-2-(methylthio)benzene to 4-Bromo-1-methyl-2-(methylsulfonyl)benzene.

Functionalization of Poly(arylene ether sulfone)s

While not a direct synthesis of the discrete molecule 4-Bromo-1-methyl-2-(methylsulfonyl)benzene, the structural motif of this compound can be incorporated into polymer backbones through the functionalization of poly(arylene ether sulfone)s (PAES). PAES are high-performance thermoplastics known for their excellent thermal stability and mechanical strength, owing to their rigid backbone of aromatic, ether, and sulfone groups. core.ac.uk

Functionalization of the pre-formed polymer is a common strategy to impart new properties. One potential method to introduce the desired functionality would be through electrophilic aromatic substitution on a PAES polymer that contains a toluene-like moiety in its repeating unit. Direct bromination of such a polymer could install the bromine atom onto the aromatic ring. The position of bromination would be directed by the existing substituents on the polymer's aromatic rings. This approach is conceptually similar to the preparation of other functionalized PAES, where pendent groups are introduced to modify the polymer's characteristics for applications such as proton exchange membranes. wright.eduresearchgate.net

For example, PAES polymers have been functionalized with aryl iodide groups via the polycondensation of specific monomers. core.ac.uk A similar strategy could be envisioned where a monomer containing the 4-bromo-1-methyl-2-(methylsulfonyl)benzene structure is synthesized first and then incorporated into the polymer chain during polymerization.

Reaction Optimization and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of 4-Bromo-1-methyl-2-(methylsulfonyl)benzene while minimizing costs and environmental impact. Key parameters for optimization include the choice of catalyst, temperature, and solvent.

Catalysis in Synthesis (e.g., palladium-based compounds)

Palladium-catalyzed cross-coupling reactions represent a powerful alternative to sulfide oxidation for the construction of aryl sulfones. nih.govnih.gov These methods allow for the direct formation of the C-S(O₂) bond and offer broad substrate scope.

One prominent strategy is the coupling of an aryl halide or triflate with a salt of a sulfinic acid. The synthesis of unsymmetrical diaryl sulfones has been achieved through the palladium-catalyzed reaction of aryl halides with sulfinic acid salts. The use of a rigid bidentate ligand with a wide bite angle, such as Xantphos, was found to be critical for the success of this transformation. organic-chemistry.org

Another convergent, three-component approach involves the reaction between an aryl lithium species, an aryl halide, and a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane (DABCO)-sulfur dioxide complex (DABSO). nih.gov This palladium-catalyzed method allows for the straightforward synthesis of diverse sulfones from readily available starting materials. nih.gov

Further palladium-catalyzed methodologies include:

Coupling of Aryl Boronic Acids and Arylsulfonyl Chlorides : This provides an efficient route to unsymmetrical diaryl sulfones under mild conditions with high yields. acs.org

Sulfination of Aryl Halides : A palladium-catalyzed reaction can convert aryl halides into aryl sulfinates, which are versatile intermediates that can be further transformed into sulfones. nih.gov

| Catalytic Method | Coupling Partners | Key Features | Reference |

|---|---|---|---|

| Sulfinate Coupling | Aryl Halide + Sulfinic Acid Salt | Requires a wide bite-angle ligand (e.g., Xantphos). | organic-chemistry.org |

| Three-Component Coupling | Aryl Lithium + Aryl Halide + SO₂ Surrogate (DABSO) | Convergent synthesis from simple precursors. | nih.gov |

| Suzuki-Miyaura-type Coupling | Aryl Boronic Acid + Arylsulfonyl Chloride | Mild conditions, short reaction times, high yields. | acs.org |

| Sulfination/Alkylation | Aryl Halide + SO₂ Source -> Aryl Sulfinate | Forms a versatile sulfinate intermediate. | nih.gov |

Controlled Temperature Regimes

Temperature is a critical parameter that can significantly influence reaction rates, selectivity, and yield. In the context of synthesizing aryl sulfones via sulfide oxidation, temperature control is paramount for achieving the desired product.

Selectivity Control : In oxidation reactions using molecular oxygen or air, temperature can be used to switch between the formation of sulfoxides and sulfones. researchgate.net Generally, higher temperatures favor the complete oxidation to the sulfone, while lower temperatures may allow for the isolation of the intermediate sulfoxide. organic-chemistry.orgacs.org

Reaction Rate : For many oxidation processes, including the tungsten-catalyzed oxidation with H₂O₂, higher temperatures lead to faster reaction rates. bohrium.com

Thermal Stability : Aryl sulfones, including diphenyl sulfone, are known to be thermally robust. The onset of thermal decomposition for sulfones flanked by two aromatic groups typically occurs at temperatures above 350 °C, and they can be stable even at 550 °C. acs.orgacs.org This high thermal stability allows for synthetic procedures to be conducted at elevated temperatures to increase reaction rates without significant risk of product degradation. acs.org

Solvent Effects on Reaction Outcomes

The choice of solvent can dramatically affect the outcome of a synthesis by influencing reactant solubility, reaction rates, and even selectivity.

In the oxidation of sulfides, various solvents have been studied to optimize sulfone yields. For instance, in a method using in situ generated chlorine dioxide, high selectivity for sulfone formation was observed in ethyl acetate and acetonitrile. mdpi.com In another study on sulfide oxidation, it was found that less-polar solvents such as toluene and 1,4-dioxane (B91453) resulted in low yields, while other aprotic solvents were more effective. researchgate.net

Interestingly, some of the most efficient systems operate with minimal or no organic solvent:

Solvent-Free Conditions : The oxidation of sulfides with H₂O₂ in the presence of a recyclable carbon nanotube catalyst was shown to proceed efficiently at room temperature under solvent-free conditions, with water being the only byproduct. rsc.org

Promoting Solvents : In certain systems, the solvent can play a more active role. For the selective oxidation of sulfides with O₂, dipropylene glycol dimethyl ether (DPDME) was found to act as both a solvent and a promoter for the reaction. acs.org

Biphasic Systems : An efficient oxidation of sulfides using 30% H₂O₂ and a tungsten catalyst has been developed to work under organic solvent- and halogen-free biphasic conditions, offering a clean and economical procedure. bohrium.com

| Oxidation System | Solvent(s) | Effect/Observation | Reference |

|---|---|---|---|

| NaClO₂ / HCl | Ethyl acetate, Acetonitrile | High selectivity and yield for sulfone. | mdpi.com |

| H₂O₂ / MWCNTs-COOH | Solvent-free | Excellent yields at room temperature. | rsc.org |

| O₂ / Air | Dipropylene glycol dimethyl ether (DPDME) | Solvent also acts as a promoter. | acs.org |

| H₂O₂ / W-catalyst | Solvent-free (biphasic) | Clean, economical, and efficient process. | bohrium.com |

| Generic Sulfide Oxidation | Toluene, 1,4-Dioxane | Low yields observed. | researchgate.net |

Reactivity and Mechanistic Investigations of 4 Bromo 1 Methyl 2 Methylsulfonyl Benzene

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. masterorganicchemistry.com The reactivity of the benzene (B151609) ring in 4-bromo-1-methyl-2-(methylsulfonyl)benzene towards electrophiles is complex due to the presence of both an activating group (methyl, -CH₃) and two deactivating groups (bromo, -Br, and methylsulfonyl, -SO₂CH₃).

The methyl group is an ortho-, para-director, while the bromo and methylsulfonyl groups are meta-directors relative to their own positions. The directing effects on the available positions for substitution are as follows:

Position 3: Ortho to the methylsulfonyl group and ortho to the methyl group.

Position 5: Para to the methylsulfonyl group and meta to the methyl group.

Position 6: Ortho to the methyl group and meta to the bromo group.

The powerful deactivating nature of the methylsulfonyl group significantly reduces the electron density of the aromatic ring, making EAS reactions generally sluggish. However, under forcing conditions, substitution can occur. For instance, selective nitration can be achieved using concentrated sulfuric acid, which can lead to high yields. smolecule.com The directing effects of the substituents would guide the incoming nitro group. Given the strong deactivating effect of the sulfonyl group, the position meta to it (Position 5) would be electronically favored by this group, while the positions ortho and para to the activating methyl group (Positions 3 and 6) would also be potential sites of reaction. The precise outcome often depends on the specific reaction conditions and the steric hindrance around each position.

| Substituent | Position | Type | Directing Influence |

|---|---|---|---|

| -CH₃ | 1 | Activating, Ortho, Para-Director | Directs to positions 2, 4, 6 |

| -SO₂CH₃ | 2 | Deactivating, Meta-Director | Directs to positions 4, 6 |

| -Br | 4 | Deactivating, Ortho, Para-Director | Directs to positions 1, 3, 5 |

Nucleophilic Aromatic Substitution (NAS) Reactions

The presence of the strong electron-withdrawing methylsulfonyl group makes the aromatic ring of 4-bromo-1-methyl-2-(methylsulfonyl)benzene susceptible to Nucleophilic Aromatic Substitution (SNAr). smolecule.comlibretexts.org This reaction pathway is favored because the electron-withdrawing group can stabilize the negatively charged intermediate formed during the reaction. libretexts.orglibretexts.org

In NAS reactions involving this compound, the bromine atom functions as an excellent leaving group. smolecule.com The carbon-bromine bond is polarized, and the aromatic ring is rendered electron-deficient by the adjacent methylsulfonyl group. This electronic setup facilitates the attack of a nucleophile at the carbon atom bearing the bromine atom (the ipso-carbon). The reaction typically proceeds via an addition-elimination mechanism. chemistrysteps.com

The activated nature of the ring allows for reactions with a variety of strong nucleophiles. Common nucleophiles that can displace the bromide include amines, thiols, and alkoxides. chemistrysteps.com For example, reaction with an amine (R-NH₂) would lead to the formation of a substituted N-arylaniline derivative. Similarly, reaction with a thiol (R-SH) would yield an aryl sulfide (B99878). These reactions are crucial in synthetic chemistry for building more complex molecular architectures from the bromo-substituted precursor. smolecule.com

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | R-NH₂ | N-(2-(methylsulfonyl)-4-methylphenyl)amine |

| Thiolate | R-SNa | 2-(Alkylthio)-4-bromo-1-methylbenzene |

| Alkoxide | R-ONa | 1-Alkoxy-4-bromo-2-(methylsulfonyl)benzene |

| Hydroxide | NaOH | 4-Bromo-2-(methylsulfonyl)phenol |

The key intermediate in the SNAr mechanism is a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.orgchemistrysteps.com When a nucleophile attacks the carbon atom attached to the bromine, the aromaticity of the ring is temporarily broken, and a negative charge develops. This charge is delocalized across the ring and, crucially, onto the electron-withdrawing methylsulfonyl group. libretexts.orglibretexts.org The stability of this Meisenheimer complex is the reason why electron-withdrawing groups in the ortho or para position to the leaving group are essential for activating the ring towards NAS. libretexts.orgchemistrysteps.com In the final step, the leaving group (bromide ion) is eliminated, and the aromaticity of the ring is restored to form the final product. chemistrysteps.com

Cross-Coupling Reactions

4-Bromo-1-methyl-2-(methylsulfonyl)benzene is an effective substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-Br bond is sufficiently reactive to participate in the oxidative addition step of the catalytic cycle.

The Suzuki-Miyaura coupling is a widely utilized cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or ester. wikipedia.orglibretexts.org 4-Bromo-1-methyl-2-(methylsulfonyl)benzene can readily participate in Suzuki coupling reactions, reacting with various boronic acids to form biaryl compounds. smolecule.com

The general mechanism involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. This step usually requires a base to activate the boronic acid. libretexts.orgorganic-chemistry.org

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new biaryl product and regenerating the palladium(0) catalyst. libretexts.org

These reactions are known for their high functional group tolerance and generally mild conditions, making them a cornerstone of modern organic synthesis. nih.gov

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | 4-Bromo-1-methyl-2-(methylsulfonyl)benzene | Electrophilic partner |

| Organoboron Reagent | Arylboronic acid (e.g., Phenylboronic acid) | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes the C-C bond formation |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation |

| Solvent | Toluene (B28343), Dioxane, DMF, often with water | Dissolves reactants and facilitates the reaction |

Negishi Cross-Coupling

The Negishi coupling is another pivotal palladium- or nickel-catalyzed reaction that forms carbon-carbon bonds by coupling an organohalide with an organozinc compound. organic-chemistry.org This method is known for its high reactivity and functional group tolerance. nih.gov

The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. Organozinc reagents are more reactive than their organoboron counterparts, which can be advantageous in certain synthetic applications. uni-muenchen.de The reaction of 4-bromo-1-methyl-2-(methylsulfonyl)benzene with an arylzinc reagent would produce a biaryl compound. While aryl bromides are generally less reactive than aryl iodides in this coupling, suitable catalyst systems can promote the reaction effectively. researchgate.netlookchem.com

Table 2: Typical Components for Negishi Cross-Coupling

| Component | Example |

| Substrate | 4-Bromo-1-methyl-2-(methylsulfonyl)benzene |

| Coupling Partner | Arylzinc halide (e.g., ArZnCl) |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ with a phosphine (B1218219) ligand |

| Solvent | THF, DMF |

Stille Cross-Coupling

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org This reaction is highly versatile, with few limitations on the organic groups that can be coupled. organic-chemistry.org

The catalytic cycle follows the familiar pattern of oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organostannane, and concluding with reductive elimination to yield the coupled product. wikipedia.org A significant advantage of organostannanes is their stability to air and moisture. wikipedia.org However, a major drawback is the toxicity of tin compounds. organic-chemistry.org

Table 3: Key Reagents in Stille Cross-Coupling

| Component | Example |

| Substrate | 4-Bromo-1-methyl-2-(methylsulfonyl)benzene |

| Coupling Partner | Aryltributylstannane (e.g., ArSnBu₃) |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Solvent | Toluene, THF, DMF |

Other Metal-Catalyzed Coupling Reactions

The reactivity of the C-Br bond in 4-bromo-1-methyl-2-(methylsulfonyl)benzene makes it a suitable substrate for various other palladium-catalyzed transformations.

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, and it is catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It provides a direct route to aryl-substituted alkynes.

Buchwald-Hartwig Amination: This reaction is a method for forming carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org It is a powerful tool for the synthesis of aryl amines. wikipedia.org

Radical Reactions and Transformations

Generation of Sulfonyl Radicals

Recent advances in photoredox catalysis have enabled the generation of sulfonyl radicals from aryl sulfones and related compounds. acs.orgfao.org This modern approach allows for the conversion of sulfonamides and sulfones into valuable sulfonyl radical intermediates. acs.org These radicals can then participate in a variety of chemical transformations, such as coupling with alkenes. acs.org

This methodology could potentially be applied to 4-bromo-1-methyl-2-(methylsulfonyl)benzene. The process would likely involve a photocatalyst that, upon excitation by visible light, initiates a single-electron transfer process to generate the corresponding sulfonyl radical. organic-chemistry.orgresearchgate.net This reactive intermediate can then be trapped by various radical acceptors to form new carbon-sulfur or other bonds, offering a pathway to novel derivatives that are not easily accessible through traditional coupling reactions. acs.org

Addition to Unsaturated Systems (e.g., C=C, C≡C bonds)

The reactivity of 4-Bromo-1-methyl-2-(methylsulfonyl)benzene towards unsaturated systems is predominantly characterized by transition-metal-catalyzed cross-coupling reactions, leveraging the reactive carbon-bromine (C-Br) bond. Direct addition of the sulfone moiety or other C-H bonds of the molecule to unsaturated systems is not a commonly reported transformation. Instead, the aryl bromide functionality serves as a key handle for forming new carbon-carbon bonds with alkenes and alkynes.

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, represents a primary pathway for the functionalization of 4-Bromo-1-methyl-2-(methylsulfonyl)benzene with C=C bonds. wikipedia.orgmasterorganicchemistry.com In this reaction, the palladium catalyst undergoes oxidative addition into the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield a substituted alkene. libretexts.org The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, and a palladium catalyst, which can range from palladium(II) acetate (B1210297) to tetrakis(triphenylphosphine)palladium(0). wikipedia.org

The general mechanism for the Heck reaction involves a catalytic cycle starting with the active Pd(0) species.

Catalytic Cycle of the Heck Reaction:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond of 4-Bromo-1-methyl-2-(methylsulfonyl)benzene to form a Pd(II) complex. libretexts.org

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the Pd-aryl bond.

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and releasing the substituted alkene product. libretexts.org

Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue.

Similarly, the Sonogashira coupling allows for the reaction of 4-Bromo-1-methyl-2-(methylsulfonyl)benzene with terminal alkynes (C≡C bonds). This reaction is co-catalyzed by palladium and copper complexes and results in the formation of a new C(sp²)-C(sp) bond. nih.gov

The table below summarizes the expected outcomes of these palladium-catalyzed coupling reactions with representative unsaturated systems.

| Reaction Type | Unsaturated Partner | Catalyst System (Typical) | Expected Product Structure |

|---|---|---|---|

| Heck Reaction | Styrene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | (E)-1-methyl-2-(methylsulfonyl)-4-styrylbenzene |

| Heck Reaction | n-Butyl acrylate | Pd(OAc)₂, PPh₃, Base (e.g., K₂CO₃) | Butyl (E)-3-(4-methyl-3-(methylsulfonyl)phenyl)acrylate |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 1-methyl-2-(methylsulfonyl)-4-(phenylethynyl)benzene |

Functional Group Transformations

The methyl sulfone group in 4-Bromo-1-methyl-2-(methylsulfonyl)benzene is generally stable and considered chemically inert. nih.gov However, under specific catalytic conditions, it can be targeted for modification, primarily through desulfonylative functionalization. This process involves the cleavage of the C(sp²)-SO₂ bond, replacing the entire methylsulfonyl group with another functionality.

Desulfonylative cross-coupling reactions have emerged as a powerful tool for modifying aryl sulfones. nih.govblogspot.com These reactions often employ transition-metal catalysts, such as nickel or palladium, to activate the otherwise inert C-S bond. For example, nickel-catalyzed Kumada-type cross-coupling reactions can replace the methylsulfonyl group with alkyl or aryl groups using Grignard reagents. nih.gov Similarly, desulfonylative arylations can be achieved using arylzinc reagents under nickel catalysis. blogspot.com These transformations highlight the utility of the sulfone group as a "chemical chameleon"—a stable directing group that can later be replaced to increase molecular complexity. nih.gov

The table below outlines potential desulfonylative transformations applicable to the methyl sulfone moiety of the title compound, based on established methods for aryl sulfones.

| Transformation Type | Reagents | Catalyst System (Typical) | Resulting Functional Group |

|---|---|---|---|

| Desulfonylative Arylation (Suzuki-type) | Arylboronic acid | Ni or Pd catalyst | Replaces -SO₂CH₃ with an aryl group |

| Desulfonylative Alkylation (Kumada-type) | Alkylmagnesium bromide (Grignard) | Ni catalyst | Replaces -SO₂CH₃ with an alkyl group |

| Desulfonylative Reduction (Hydrodesulfonylation) | Alkylmagnesium reagent (as hydride source) | Cobalt catalyst | Replaces -SO₂CH₃ with -H researchgate.net |

Conversion to Sulfonic Acids:

The direct conversion of an aryl methyl sulfone to a sulfonic acid is a challenging and uncommon transformation. Standard hydrolysis or oxidation methods are generally ineffective. However, specialized methods have been reported for aryl sulfones. One approach involves reacting the aryl sulfone in its molten state with sulfur trioxide under anhydrous conditions. google.com This electrophilic aromatic substitution reaction sulfonates the aromatic ring rather than converting the existing sulfone group. A more direct, albeit highly specific, method is the spontaneous oxidation of certain aromatic sulfones to sulfonic acids in microdroplets, a reaction that is believed to proceed via a water radical cation oxidant. nih.govacs.org This reaction, however, requires the presence of a strong electron-donating group on the aromatic ring to facilitate the oxidation, a feature absent in 4-Bromo-1-methyl-2-(methylsulfonyl)benzene. nih.gov

Conversion to Sulfides:

The reduction of the sulfone group to a sulfide is a more established, though often difficult, transformation. Aryl sulfones are resistant to many common reducing agents. psu.edu Vigorous conditions and powerful reagents are typically required. A reported method for the rapid reduction of sulfones to sulfides utilizes a combination of lithium aluminum hydride (LiAlH₄) and titanium tetrachloride (TiCl₄). This reagent system is effective for a variety of sulfones and provides the corresponding sulfide in high yields under relatively short reaction times. psu.edu

The following table summarizes these specific conversion methods.

| Target Functional Group | Method | Reagents | Product | Reference |

|---|---|---|---|---|

| Aryl Sulfonic Acid | Direct Sulfonation | SO₃ (molten, anhydrous) | 4-Bromo-1-methyl-2-(methylsulfonyl)benzene sulfonic acid | google.com |

| Aryl Methyl Sulfide | Reduction | LiAlH₄-TiCl₄ | 4-Bromo-1-methyl-2-(methylthio)benzene | psu.edu |

Stereochemical Aspects of Reactions

The stereochemical outcomes of reactions involving 4-Bromo-1-methyl-2-(methylsulfonyl)benzene are primarily relevant when the compound is transformed into a chiral product or used as a precursor in an asymmetric synthesis. The molecule itself is achiral.

The development of chiral sulfones is an active area of research, as these motifs are present in various bioactive compounds. rsc.orgresearchgate.net While reactions directly on 4-Bromo-1-methyl-2-(methylsulfonyl)benzene to create a chiral center at the sulfur or adjacent carbons are not widely reported, its derivatives could participate in asymmetric transformations. For instance, an alkene product derived from a Heck reaction could undergo subsequent asymmetric hydrogenation or dihydroxylation. Furthermore, catalytic asymmetric methods have been developed to access β-chiral sulfones from α,β-unsaturated sulfone precursors, which could be synthesized from the title compound. acs.orgnih.gov These methods often employ chiral catalysts based on rhodium, iridium, or copper to achieve high enantioselectivity. acs.orgnih.gov

Should the sulfone or another part of a derivative of 4-Bromo-1-methyl-2-(methylsulfonyl)benzene become a stereocenter, the principles of asymmetric synthesis would apply. This includes the use of chiral catalysts, chiral auxiliaries, or chiral reagents to control the formation of one enantiomer over the other. rsc.org For example, asymmetric conjugate additions to α,β-unsaturated sulfones derived from this compound could establish new stereocenters with high enantiomeric excess. rsc.org

Computational and Theoretical Studies of 4 Bromo 1 Methyl 2 Methylsulfonyl Benzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules. By calculating the electron density, DFT can provide valuable insights into the behavior of 4-Bromo-1-methyl-2-(methylsulfonyl)benzene.

Prediction of Electronic Properties

DFT calculations are instrumental in predicting a range of electronic properties. For a molecule like 4-Bromo-1-methyl-2-(methylsulfonyl)benzene, these calculations can determine the distribution of electron density, dipole moment, and polarizability. The positions of the bromine atom, the methyl group, and the methylsulfonyl group on the benzene (B151609) ring create a specific electronic environment. The electron-withdrawing nature of the bromine and methylsulfonyl groups, contrasted with the electron-donating tendency of the methyl group, would lead to a complex and interesting electron distribution across the aromatic ring. This distribution is fundamental to understanding the molecule's interactions with other chemical species.

Exploration of Reaction Pathways

Understanding the potential chemical reactions of 4-Bromo-1-methyl-2-(methylsulfonyl)benzene is crucial for its application in synthesis and materials science. DFT calculations can be employed to explore various reaction pathways, for instance, nucleophilic aromatic substitution or cross-coupling reactions. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and reaction thermodynamics. This allows for the prediction of the most favorable reaction pathways and the identification of potential intermediates, providing a theoretical foundation for experimental synthetic efforts.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates higher reactivity. For 4-Bromo-1-methyl-2-(methylsulfonyl)benzene, the HOMO-LUMO gap would be influenced by the substituent groups. DFT calculations can precisely determine the energies of these orbitals and the resulting energy gap, offering a quantitative measure of the molecule's propensity to undergo chemical reactions.

| Parameter | Conceptual Significance | Predicted Influence of Substituents |

|---|---|---|

| EHOMO | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | The electron-donating methyl group would likely raise the HOMO energy, while the electron-withdrawing bromine and methylsulfonyl groups would lower it. The net effect would depend on their combined influence. |

| ELUMO | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | The electron-withdrawing nature of the bromine and methylsulfonyl groups is expected to significantly lower the LUMO energy, making the molecule a better electron acceptor. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | The presence of both electron-donating and electron-withdrawing groups would likely result in a moderate HOMO-LUMO gap, suggesting a balance between stability and reactivity. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful method for studying bonding interactions and charge distribution within a molecule. By transforming the complex molecular wave function into a more intuitive Lewis-like structure of localized bonds and lone pairs, NBO analysis can provide a detailed picture of the electronic structure of 4-Bromo-1-methyl-2-(methylsulfonyl)benzene. This analysis would reveal the nature of the covalent bonds between the atoms, the hybridization of the atomic orbitals, and the extent of electron delocalization from lone pairs into antibonding orbitals, which signifies hyperconjugative interactions. These interactions play a significant role in stabilizing the molecule.

Global Reactivity Parameters (GRPs)

| Global Reactivity Parameter | Formula | Significance for 4-Bromo-1-methyl-2-(methylsulfonyl)benzene |

|---|---|---|

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Indicates the molecule's tendency to attract electrons. The presence of electronegative bromine and sulfonyl groups would likely result in a relatively high electronegativity value. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution. It is directly related to the HOMO-LUMO gap; a larger gap implies greater hardness and lower reactivity. |

| Global Electrophilicity Index (ω) | ω = χ2/(2η) | Quantifies the ability of the molecule to accept electrons. Given the electron-withdrawing substituents, this compound is expected to have a significant electrophilicity index. |

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. An MD simulation of 4-Bromo-1-methyl-2-(methylsulfonyl)benzene would involve calculating the forces between atoms and using these forces to simulate their movements according to the laws of classical mechanics.

Such simulations could be used to study the conformational flexibility of the molecule, particularly the rotation around the C-S bonds of the methylsulfonyl group. By simulating the molecule in different solvent environments, MD can also provide insights into solvation effects and how intermolecular interactions with solvent molecules influence the compound's structure and dynamics. This information is particularly valuable for understanding how the molecule behaves in a real-world chemical or biological system. Although specific MD simulation data for this compound is not publicly available, this powerful technique holds the potential to unlock a deeper understanding of its dynamic properties.

Quantum Chemical Parameters (e.g., charge transfer)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of molecules like 4-Bromo-1-methyl-2-(methylsulfonyl)benzene. These studies can predict various parameters that govern the molecule's reactivity and interactions.

The electronic properties of aromatic compounds are significantly influenced by the nature and position of their substituents. nih.gov For 4-Bromo-1-methyl-2-(methylsulfonyl)benzene, the presence of a bromine atom, a methyl group, and a methylsulfonyl group on the benzene ring dictates its electronic landscape. The methylsulfonyl group is a strong electron-withdrawing group, which influences the electron density distribution across the aromatic ring. This effect is crucial in determining the molecule's susceptibility to nucleophilic and electrophilic attack.

One of the key parameters derived from quantum chemical calculations is the molecular electrostatic potential (MESP). The MESP provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov For substituted benzenes, the MESP is a reliable indicator of the electronic effects of substituents. nih.gov In the case of 4-Bromo-1-methyl-2-(methylsulfonyl)benzene, the areas around the oxygen atoms of the sulfonyl group are expected to exhibit a strong negative potential, making them potential sites for hydrogen bonding. nih.gov Conversely, the regions around the hydrogen atoms of the methyl groups and the aromatic ring will show a positive potential.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also critical in understanding charge transfer and chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For aromatic sulfones, the electron-withdrawing nature of the sulfonyl group tends to lower the energy of the LUMO, which can facilitate reactions involving electron transfer.

Table 1: Predicted Quantum Chemical Parameters for Aromatic Sulfone Derivatives

| Parameter | Predicted Value/Trend for Aromatic Sulfones | Significance for 4-Bromo-1-methyl-2-(methylsulfonyl)benzene |

| HOMO Energy | Generally lower in the presence of electron-withdrawing groups | Indicates a reduced tendency to donate electrons. |

| LUMO Energy | Significantly lowered by the sulfonyl group | Suggests a higher propensity to accept electrons, influencing its role in charge-transfer interactions. |

| HOMO-LUMO Gap | Moderate to large, indicating relative stability | The specific value would be influenced by the interplay of all substituents. |

| Dipole Moment | Non-zero due to the asymmetrical substitution pattern | Contributes to its solubility in polar solvents and its interaction with polar molecules. |

| MESP Negative Region | Concentrated around the oxygen atoms of the sulfonyl group | Highlights these as primary sites for electrophilic attack and hydrogen bond acceptance. nih.gov |

| MESP Positive Region | Distributed across the aromatic ring and methyl groups | Indicates potential sites for nucleophilic interactions. |

Note: The values in this table are illustrative and represent general trends for aromatic sulfones. Specific values for 4-Bromo-1-methyl-2-(methylsulfonyl)benzene would require dedicated DFT calculations.

Structure–Reactivity Relationship Studies

The arrangement of functional groups in 4-Bromo-1-methyl-2-(methylsulfonyl)benzene directly governs its chemical reactivity. The interplay between the electron-withdrawing methylsulfonyl group and the bromine atom, a good leaving group, alongside the electronic contribution of the methyl group, establishes a distinct pattern of reactivity.

The sulfonyl group, being strongly electron-withdrawing, deactivates the benzene ring towards electrophilic substitution. However, its primary influence is on nucleophilic aromatic substitution (SNAr) reactions. The sulfonyl group stabilizes the negative charge in the Meisenheimer complex, an intermediate formed during SNAr, thereby facilitating the displacement of the bromine atom by nucleophiles. The position of the sulfonyl group ortho to the methyl group and meta to the bromine atom will modulate this effect.

The bromine atom on the aromatic ring makes 4-Bromo-1-methyl-2-(methylsulfonyl)benzene a suitable substrate for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions. These reactions are powerful tools for forming carbon-carbon bonds, allowing for the synthesis of more complex molecular architectures. The reactivity in these coupling reactions can be influenced by the electronic environment of the C-Br bond.

The versatility of sulfones as functional groups is well-documented. They can participate in a variety of chemical transformations, acting as either electrophiles or nucleophiles under different conditions. researchgate.net The C–S bond in aromatic sulfones can also be cleaved under certain reductive conditions, offering another pathway for synthetic modifications. rsc.org

Table 2: Reactivity Profile based on Structural Features

| Structural Feature | Influence on Reactivity | Potential Reactions |

| Methylsulfonyl Group (-SO2CH3) | Strong electron-withdrawing effect, activates the ring for nucleophilic aromatic substitution. | Nucleophilic Aromatic Substitution (SNAr) |

| Bromine Atom (-Br) | Good leaving group in substitution reactions and a handle for cross-coupling. | Suzuki-Miyaura Coupling, Heck Reaction, Buchwald-Hartwig Amination |

| Methyl Group (-CH3) | Electron-donating group, can influence the regioselectivity of reactions. | May direct electrophilic attack if conditions are forced. |

| Aromatic Ring | Serves as the scaffold for the functional groups and participates in π-stacking interactions. | Undergoes substitution and coupling reactions. |

Molecular Docking Simulations (e.g., enzyme interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of medicinal chemistry, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. While specific docking studies for 4-Bromo-1-methyl-2-(methylsulfonyl)benzene are not widely reported, the general behavior of sulfone-containing molecules in enzyme active sites can provide valuable insights.

Sulfone groups are common motifs in a variety of therapeutic agents, including antibiotics and anticancer drugs. nih.gov The oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors, which can lead to strong interactions with hydrogen bond donors in an enzyme's active site, such as the amide protons of the protein backbone or the side chains of amino acids like arginine, lysine, and histidine.

The aromatic ring of 4-Bromo-1-methyl-2-(methylsulfonyl)benzene can participate in hydrophobic interactions and π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding pocket. The bromine atom can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

For instance, docking studies of various sulfone derivatives have shown their potential to inhibit enzymes such as cytochrome P450s, DNA gyrase, and dihydropteroate (B1496061) synthase. nih.govmdpi.com The binding affinity in these studies is often attributed to a combination of hydrogen bonds involving the sulfone group and hydrophobic interactions of the aromatic rings.

Table 3: Potential Interactions in Molecular Docking Simulations

| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |

| Methylsulfonyl Group | Hydrogen Bonding (Acceptor) | Arginine (Arg), Lysine (Lys), Histidine (His), Serine (Ser), Threonine (Thr) |

| Aromatic Ring | Hydrophobic Interactions, π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Leucine (Leu), Valine (Val) |

| Bromine Atom | Halogen Bonding, Hydrophobic Interactions | Backbone carbonyls, electron-rich aromatic rings |

| Methyl Group | Hydrophobic Interactions | Alanine (Ala), Valine (Val), Leucine (Leu), Isoleucine (Ile) |

This table illustrates the types of interactions that 4-Bromo-1-methyl-2-(methylsulfonyl)benzene could potentially form within an enzyme active site based on the known properties of its functional groups.

In silico studies are invaluable for predicting the behavior and potential of chemical compounds. For 4-Bromo-1-methyl-2-(methylsulfonyl)benzene, these computational approaches suggest a molecule with distinct electronic properties, a predictable pattern of reactivity, and the potential to interact specifically with biological macromolecules. Future experimental validation is necessary to confirm these theoretical findings.

Advanced Analytical Characterization Techniques for 4 Bromo 1 Methyl 2 Methylsulfonyl Benzene and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are pivotal for determining the molecular structure and functional groups of 4-Bromo-1-methyl-2-(methylsulfonyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. For 4-Bromo-1-methyl-2-(methylsulfonyl)benzene, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and methyl protons. The three protons on the benzene (B151609) ring constitute a complex splitting pattern (an ABC system) due to their distinct chemical environments. The electron-withdrawing sulfonyl group and the bromine atom significantly influence the chemical shifts of these aromatic protons, typically pushing them downfield. Two separate singlets are anticipated for the two methyl groups: one for the methyl group attached directly to the benzene ring and another, typically further downfield, for the methyl group of the sulfonyl moiety. For comparison, the methyl protons in similar structures like 2-Bromo-4-methylphenol appear around 2.27 ppm. beilstein-journals.org

¹³C NMR: The ¹³C NMR spectrum is expected to display eight unique signals, corresponding to each carbon atom in the molecule's asymmetric structure. The chemical shifts are influenced by the attached atoms and functional groups. The carbon atom bonded to the bromine (C-Br) would appear in the typical range for bromo-substituted aromatic carbons. The carbon attached to the sulfonyl group (C-SO₂) would be shifted downfield. The carbons of the two methyl groups would appear in the upfield region of the spectrum. Data from analogous compounds, such as 1-Methyl-4-(methylsulfonyl)-benzene, can help in predicting the approximate chemical shift ranges for the carbons of the tolyl and sulfonyl-methyl groups. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for 4-Bromo-1-methyl-2-(methylsulfonyl)benzene

| Analysis | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | ~ 8.0 - 7.2 | Aromatic Protons (3H, complex multiplet) |

| ~ 3.2 | Methylsulfonyl Protons (3H, singlet) | |

| ~ 2.4 | Aromatic Methyl Protons (3H, singlet) | |

| ¹³C NMR | ~ 145 - 120 | Aromatic Carbons (6 signals) |

| ~ 45 | Methylsulfonyl Carbon (1 signal) | |

| ~ 20 | Aromatic Methyl Carbon (1 signal) |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 4-Bromo-1-methyl-2-(methylsulfonyl)benzene is expected to exhibit several characteristic absorption bands. The most prominent peaks would be from the sulfonyl group (SO₂), which shows strong, distinct asymmetric and symmetric stretching vibrations. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹. The spectrum would also feature C=C stretching absorptions for the aromatic ring and a C-Br stretching vibration at a lower wavenumber. Studies on various benzene sulfonamide derivatives confirm that SO₂ stretching vibrations are typically observed in the regions of 1334-1383 cm⁻¹ (asymmetric) and 1155-1159 cm⁻¹ (symmetric). researchgate.netripublication.com

Table 2: Expected FTIR Absorption Bands for 4-Bromo-1-methyl-2-(methylsulfonyl)benzene

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Methyl (CH₃) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| ~ 1380 - 1310 | Asymmetric SO₂ Stretch | Sulfonyl |

| ~ 1180 - 1140 | Symmetric SO₂ Stretch | Sulfonyl |

| 700 - 500 | C-Br Stretch | Aryl Halide |

Mass Spectrometry (MS, LC-MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound. For 4-Bromo-1-methyl-2-(methylsulfonyl)benzene (C₈H₉BrO₂S), the molecular weight is approximately 249.12 g/mol . sigmaaldrich.com A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺) due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.5% and 49.5%, respectively). whitman.edu This results in two peaks of almost equal intensity: the M⁺ peak and an (M+2)⁺ peak. libretexts.orgyoutube.com

Common fragmentation pathways in electron impact (EI) ionization would likely involve the loss of a methyl group ([M-15]⁺), cleavage of the sulfonyl group (loss of SO₂ or CH₃SO₂), or loss of the bromine atom. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the analysis of this compound in complex mixtures, providing both separation and identification.

Table 3: Predicted Mass Spectrometry Data for 4-Bromo-1-methyl-2-(methylsulfonyl)benzene

| m/z Value | Ion | Notes |

| ~ 248 / 250 | [C₈H₉BrO₂S]⁺ | Molecular ion peak (M⁺, M+2) showing characteristic 1:1 bromine isotope pattern. |

| ~ 233 / 235 | [M - CH₃]⁺ | Loss of a methyl group. |

| ~ 184 / 186 | [M - SO₂]⁺ | Loss of sulfur dioxide. |

| ~ 169 | [M - Br]⁺ | Loss of the bromine atom. |